N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes dichlorophenyl and methoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with acetic anhydride to form an intermediate, which is then reacted with 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde in the presence of a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide
- **N-(3,5-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide
Uniqueness
N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19Cl2N3O4 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C20H19Cl2N3O4/c1-3-8-29-17-7-4-13(9-18(17)28-2)12-23-25-20(27)11-19(26)24-14-5-6-15(21)16(22)10-14/h3-7,9-10,12H,1,8,11H2,2H3,(H,24,26)(H,25,27)/b23-12+ |
InChI Key |
RPKWFLVCOHONPR-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC=C |
Origin of Product |
United States |
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